5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid
Overview
Description
5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H5F2NO3 and a molecular weight of 225.15 g/mol It is characterized by the presence of a difluorophenyl group attached to an isoxazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
The synthesis of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes. This intermediate is then treated with molecular iodine and hydroxylamine to form the isoxazole ring . Another approach involves the use of metal-catalyzed cycloaddition reactions, such as the copper(I)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group and isoxazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target . Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid can be compared with other similar compounds, such as:
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid: This compound has a similar structure but with the fluorine atoms positioned differently on the phenyl ring.
5-Phenylisoxazole-3-carboxylic acid: Lacks the fluorine substituents, which may affect its chemical reactivity and biological activity.
5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid: Contains a methoxy group in addition to a fluorine atom, which can influence its properties and applications. The unique positioning of the fluorine atoms in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-6-2-1-5(3-7(6)12)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQAHOANQYNQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652803 | |
Record name | 5-(3,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017513-51-7 | |
Record name | 5-(3,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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